molecular formula C13H18N4O2 B3382981 2-(4-Benzoylpiperazin-1-yl)acetohydrazide CAS No. 380339-39-9

2-(4-Benzoylpiperazin-1-yl)acetohydrazide

Cat. No.: B3382981
CAS No.: 380339-39-9
M. Wt: 262.31 g/mol
InChI Key: FNRQJRUNTLQJCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide typically involves the reaction of 4-benzoylpiperazine with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-(4-Benzoylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding oxides and other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Benzoylpiperazin-1-yl)acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-benzoylpiperazin-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c14-15-12(18)10-16-6-8-17(9-7-16)13(19)11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRQJRUNTLQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure C: 51c (2.87 g, 10.4 mmol, 1.0 equiv.), anhydrous hydrazine (1.31 mL, 41.6 mmol, 4.0 equiv.), EtOH (20 mL, 0.5 M). 46c (1.41 g, 51.5%) was obtained as a white solid after extraction without further purification. 1H-NMR (500 MHz, CDCl3) δ 8.10 (s, 1H), 7.39-7.34 (m, 5H), 3.84 (br s, 2H), 3.77 (br s, 2H), 3.43 (br s, 2H), 3.08 (s, 2H), 2.56 (br s, 2H), 2.44 (br s, 2H). 13C-NMR (125 MHz, CDCl3) δ 170.5, 169.9, 135.5, 130.0, 128.7, 127.1, 60.6, 53.9 (br), 53.4 (br), 47.7 (br), 42.2 (br). HRMS (ESI): 263.1513 (M+1); calcd. for C13H19N4O2: 263.1508.
Name
51c
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
51.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Benzoylpiperazin-1-yl)acetohydrazide
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2-(4-Benzoylpiperazin-1-yl)acetohydrazide
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2-(4-Benzoylpiperazin-1-yl)acetohydrazide
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Reactant of Route 6
2-(4-Benzoylpiperazin-1-yl)acetohydrazide

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